Einecs 302-411-3

Description

Historical Context of Benzothiazole-2-thiol in Chemical Sciences

The study of benzothiazoles dates back to 1887 when A.W. Hoffmann first synthesized a 2-substituted benzothiazole (B30560). mdpi.com The unique properties and straightforward cyclization mechanism of this class of compounds quickly captured the attention of chemists. mdpi.com Benzothiazole-2-thiol, a prominent member of this family, has a rich history intertwined with the rubber industry. Its discovery as a vulcanization accelerator was a pivotal moment, stimulating extensive research into its synthesis and derivatives. wikipedia.orgnih.gov The traditional synthesis method, developed by Hoffmann, involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.org Over the years, other synthetic routes have been established, including the reaction of aniline (B41778), carbon disulfide, and sulfur at high temperatures and pressures. mst.dkiarc.fr

Early research also recognized the tautomeric nature of Benzothiazole-2-thiol, existing in equilibrium between the thiol and thione forms. mst.dkmedipol.edu.trresearchgate.net This characteristic is crucial to its reactivity and has been exploited in various chemical reactions, including Michael and Mannich reactions, to produce N-substituted derivatives. medipol.edu.trresearchgate.netacs.org Beyond its industrial applications, early investigations hinted at the biological potential of Benzothiazole-2-thiol and its derivatives, laying the groundwork for future pharmacological studies.

Scope of Current Academic Inquiry into Benzothiazole-2-thiol

Contemporary research on Benzothiazole-2-thiol is broad and multidisciplinary, extending far beyond its initial application in rubber vulcanization. A significant area of investigation is in medicinal chemistry, where the benzothiazole scaffold is a key component in the development of new therapeutic agents. jddtonline.infomdpi.com Researchers are actively synthesizing and evaluating novel Benzothiazole-2-thiol derivatives for a wide range of biological activities.

Key areas of current academic inquiry include:

Anticancer Activity: A substantial body of research focuses on the synthesis of Benzothiazole-2-thiol derivatives as potential anticancer agents. jddtonline.infonih.govtandfonline.comnih.govoncotarget.com Studies have shown that certain derivatives exhibit potent inhibitory effects on various cancer cell lines, with some even surpassing the efficacy of existing drugs like cisplatin. jddtonline.infotandfonline.com The mechanisms of action, including the induction of apoptosis, are also under intense investigation. nih.govtandfonline.com

Antimicrobial and Antifungal Properties: The antimicrobial and antifungal potential of Benzothiazole-2-thiol derivatives is another major research focus. medipol.edu.trresearchgate.net Scientists are exploring how modifications to the benzothiazole ring, such as the introduction of different functional groups, can enhance these activities. medipol.edu.tr

Synthesis Methodologies: Chemists continue to develop new and more efficient methods for synthesizing Benzothiazole-2-thiol and its derivatives. derpharmachemica.comorganic-chemistry.orgorgchemres.orgresearchgate.net The emphasis is often on creating environmentally friendly ("green") and high-yield processes. mdpi.comorgchemres.orgresearchgate.net This includes the use of novel catalysts and reaction conditions. mdpi.comorgchemres.org

Corrosion Inhibition: The ability of Benzothiazole-2-thiol to act as a corrosion inhibitor, particularly for copper and its alloys, remains an area of active study. thwater.netatamanchemicals.com Research in this area investigates the mechanism of inhibition, which is believed to involve the formation of a protective film on the metal surface through chemical absorption or chelation. thwater.net

Analytical Methods: The development of sensitive and specific analytical methods for the detection and quantification of Benzothiazole-2-thiol in various matrices, such as environmental samples and industrial products, is an ongoing pursuit. nih.govucdavis.edu This is crucial for monitoring its presence and understanding its environmental fate.

Fundamental Research Questions Pertaining to Benzothiazole-2-thiol

Despite the extensive body of research, several fundamental questions continue to drive scientific inquiry into Benzothiazole-2-thiol:

Structure-Activity Relationships (SAR): A primary goal is to elucidate the precise relationship between the chemical structure of Benzothiazole-2-thiol derivatives and their biological activity. Key questions include:

How do different substituents on the benzothiazole ring influence anticancer or antimicrobial potency? medipol.edu.trtandfonline.com

What are the optimal structural features for maximizing a desired therapeutic effect while minimizing potential toxicity?

Reaction Mechanisms: While several synthetic routes are established, a deeper understanding of the reaction mechanisms is still sought. This includes:

Elucidating the complex series of reactions involved in the industrial synthesis of MBT. researchgate.net

Investigating the mechanistic details of novel, catalyst-driven synthetic methods. mdpi.comorganic-chemistry.org

Tautomerism and Reactivity: The tautomeric equilibrium between the thiol and thione forms is a key aspect of Benzothiazole-2-thiol's chemistry. Fundamental questions remain regarding:

How do reaction conditions and solvent properties influence the position of this equilibrium?

How can the distinct reactivity of each tautomer be selectively harnessed for synthetic purposes? medipol.edu.trresearchgate.net

Biochemical Mechanisms of Action: For derivatives showing therapeutic potential, a critical research area is to pinpoint their precise molecular targets and biochemical mechanisms of action. This involves:

Identifying the specific enzymes or cellular pathways that are modulated by these compounds. nih.gov

Understanding how these interactions lead to the observed biological effects, such as cancer cell death or inhibition of microbial growth. nih.govnih.gov

Properties

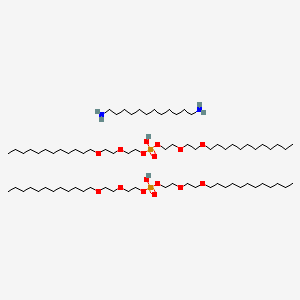

CAS No. |

94108-72-2 |

|---|---|

Molecular Formula |

C76H162N2O16P2 |

Molecular Weight |

1422.0 g/mol |

IUPAC Name |

bis[2-(2-dodecoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine |

InChI |

InChI=1S/2C32H67O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-21-23-35-25-27-37-29-31-39-41(33,34)40-32-30-38-28-26-36-24-22-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-32H2,1-2H3,(H,33,34);1-14H2 |

InChI Key |

SQCDYZSQDODUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.C(CCCCCCN)CCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Benzothiazole 2 Thiol

Traditional Synthesis Pathways of Benzothiazole-2-thiol

The conventional methods for synthesizing Benzothiazole-2-thiol have been well-established for over a century, primarily relying on high-temperature and high-pressure conditions.

Routes involving Aniline (B41778) and Carbon Disulfide

The industrial production of Benzothiazole-2-thiol is predominantly achieved through the reaction of aniline with carbon disulfide in the presence of sulfur. wikipedia.orgatamanchemicals.com This process, often conducted in an autoclave at elevated temperatures and pressures, is a cornerstone of its large-scale manufacturing. atamanchemicals.comgoogle.com The idealized chemical equation for this reaction is:

C₆H₅NH₂ + CS₂ + S → C₆H₄(NS)CSH + H₂S

The reaction conditions are typically harsh, with temperatures reaching around 250-260°C and pressures as high as 7.85-8.1 MPa. atamanchemicals.com The reaction is generally carried out for a couple of hours to ensure the completion of the condensation reaction. atamanchemicals.com The crude product is then typically neutralized with an alkali solution, filtered to remove impurities, and subsequently acidified to precipitate the final product, which is then washed and dried. atamanchemicals.com

Another approach involves the reaction of o-haloanilines with carbon disulfide. For instance, a method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the tandem reaction between o-haloanilines and carbon disulfide in toluene (B28343) at 80°C has been reported to produce Benzothiazole-2-thiol derivatives in good yields. organic-chemistry.org This method avoids the use of transition metals and harsh reaction conditions typically associated with other synthetic routes. organic-chemistry.org

Benzothiazole-based Precursor Transformations

The synthesis of Benzothiazole-2-thiol can also be achieved starting from other benzothiazole (B30560) derivatives. One of the earliest methods, developed by A. W. Hoffmann, involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.orgatamanchemicals.com This reaction provides a more direct route to the benzothiazole ring system.

C₆H₄(NH₂)SH + CS₂ → C₆H₄(NS)CSH + H₂S

Transformations of other benzothiazole precursors include the nucleophilic substitution reaction of a sodium or potassium salt of o-ethyl dithiocarbonate with o-haloanilines, followed by cyclization. nih.gov Additionally, derivatives of 2-mercaptobenzothiazole (B37678) can be synthesized through the functionalization of the thiol group. For example, S-acylation and S-alkylation reactions are common transformations. wikipedia.org A one-pot, two-step synthesis starting from 2-mercaptobenzothiazole and benzyl (B1604629) halides has been developed to produce 2-(benzylsulfonyl)benzothiazole derivatives. rsc.org

Advancements in Green Chemistry Synthesis of Benzothiazole-2-thiol Derivatives

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for the synthesis of Benzothiazole-2-thiol and its derivatives. These green chemistry approaches focus on the use of non-toxic solvents, milder reaction conditions, and efficient catalysts.

Catalytic Approaches in Aqueous Media

Water, being a non-toxic, inexpensive, and readily available solvent, has emerged as a promising medium for the synthesis of benzothiazole derivatives. An efficient and practical one-step synthesis of Benzothiazole-2-thiols has been described through the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. researchgate.net This method is notable for being metal and ligand-free, offering excellent yields and short reaction times. researchgate.net

Copper-catalyzed reactions in aqueous media have also shown great potential. A study reported the use of copper sulfate (B86663) (CuSO₄) as a catalyst for the reaction of aromatic amines with potassium isopropyl xanthate in water. orgchemres.org This approach, which can be performed under conventional heating or ultrasonic irradiation, offers the advantages of using a green solvent, commercially available precursors, a simple work-up, and an inexpensive catalyst. orgchemres.org Another copper-catalyzed three-component reaction of 2-iodoanilines, benzylamines, and sulfur powder in water has been developed for the synthesis of 2-arylbenzothiazoles. researchgate.net

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | 2-Aminothiophenol, Tetramethylthiuram disulfide | Water | Not specified | Short | Excellent | researchgate.net |

| CuSO₄ | Aromatic amine, Potassium isopropyl xanthate | Water/Glycerol (B35011) | Not specified | Short | High | orgchemres.org |

| Copper | 2-Iodoaniline, Benzylamine, Sulfur | Water | Not specified | Not specified | Moderate to good (up to 88%) | researchgate.net |

Sustainable Solvent Applications in Benzothiazole-2-thiol Synthesis

The use of sustainable and biodegradable solvents is another key aspect of green chemistry. Glycerol, a non-toxic and recyclable liquid, has been successfully employed as a green solvent for the synthesis of 2-arylbenzothiazoles. mdpi.comnih.gov A one-pot synthesis from the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without a catalyst has been reported. mdpi.comnih.gov

Microwave-assisted synthesis in glycerol has also been explored. For example, the coupling of 2-aminothiophenol with potassium o-ethyldithiocarbonate in glycerol under microwave irradiation for a short duration (2.5 minutes) resulted in high yields (75-94%) of 2-thiobenzothiazole. researchgate.net

| Solvent | Reactants | Conditions | Time | Yield (%) | Reference |

| Glycerol | 2-Aminothiophenol, Aromatic aldehyde | Ambient temperature, Catalyst-free | Not specified | Not specified | mdpi.comnih.gov |

| Glycerol | 2-Aminothiophenol, Potassium o-ethyldithiocarbonate | Microwave irradiation | 2.5 min | 75-94 | researchgate.net |

Reaction Mechanism Elucidation for Benzothiazole-2-thiol

The formation of Benzothiazole-2-thiol involves a series of intricate reaction steps. In the traditional synthesis from aniline and carbon disulfide, the reaction is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate. This intermediate then undergoes cyclization and subsequent dehydrogenation to form the final product.

In the synthesis from o-haloanilines and carbon disulfide promoted by DBU, the proposed mechanism involves the nucleophilic attack of the o-haloaniline on carbon disulfide. organic-chemistry.org This is followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to yield the benzothiazole ring system. organic-chemistry.org

For the green synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes in glycerol, the reaction is thought to proceed via the formation of a Schiff base intermediate, which then undergoes cyclocondensation.

Mechanistic studies using computational methods, such as Density Functional Theory (DFT), have been employed to understand the formation of related benzothiazole derivatives. For instance, the analysis of the potential energy surface for the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol (B7764131) has revealed that the reaction involves an initial oxidation to the corresponding disulfide, followed by alkylation. researchgate.net

The photocatalytic synthesis of benzothiazoles from thioamides suggests a mechanism involving an electrophilic sulfur radical. thieme-connect.com In contrast, the sulfenylation of indoles under similar conditions is believed to proceed via a nucleophilic sulfur radical. thieme-connect.com These studies highlight the complexity and the diverse mechanistic pathways that can lead to the formation of the benzothiazole scaffold.

A proposed mechanism for the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ involves the cleavage of the S-S bond by a reducing agent like BH₃NH₃ to form a 2-aminothiophenol intermediate. rsc.org This is followed by the nucleophilic attack of the amino group on the activated CO₂, intramolecular cyclization, and dehydration to yield the benzothiazole product. rsc.org

Compound Names Table

| EINECS Number | Common Name | IUPAC Name |

| 302-411-3 | Benzothiazole-2-thiol | 1,3-Benzothiazole-2(3H)-thione |

| Not Applicable | Aniline | Aniline |

| Not Applicable | Carbon Disulfide | Carbon disulfide |

| Not Applicable | 2-Aminothiophenol | 2-Aminobenzenethiol |

| Not Applicable | Tetramethylthiuram disulfide | Tetramethylthiuram disulfide |

| Not Applicable | Copper Sulfate | Copper(II) sulfate |

| Not Applicable | Potassium isopropyl xanthate | Potassium O-isopropyl dithiocarbonate |

| Not Applicable | Glycerol | Propane-1,2,3-triol |

| Not Applicable | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Not Applicable | Benzyl halide | (Halomethyl)benzene |

| Not Applicable | 2-(Benzylsulfonyl)benzothiazole | 2-(Benzylsulfonyl)-1,3-benzothiazole |

| Not Applicable | Potassium o-ethyldithiocarbonate | Potassium O-ethyl dithiocarbonate |

| Not Applicable | Thioamide | Thioamide |

| Not Applicable | Indole | 1H-Indole |

| Not Applicable | Bis(2-aminophenyl) disulfide | 2,2'-Disulfanediyldianiline |

| Not Applicable | BH₃NH₃ | Ammonia borane |

Nucleophilic Substitution Pathways Involving Benzothiazole-2-thiolates

The deprotonation of the thiol group in Benzothiazole-2-thiol generates the corresponding benzothiazole-2-thiolate anion, a potent nucleophile. This thiolate is central to numerous nucleophilic substitution reactions, enabling the formation of new carbon-sulfur bonds.

A common and widely utilized method involves the reaction of the benzothiazole-2-thiolate with alkyl or aryl halides. This S-alkylation is typically carried out under basic conditions to facilitate the deprotonation of the thiol. For instance, the reaction of Benzothiazole-2-thiol with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) proceeds via a typical SN2 mechanism to yield ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com In this reaction, the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a thioether linkage. chemmethod.com The choice of base and solvent can be optimized to achieve high yields; for example, using sodium hydroxide (B78521) in ethanol (B145695) at 80°C has been reported as an effective condition.

The reactivity of the thiolate is not limited to simple alkyl halides. It can also participate in more complex substitution reactions. For example, studies have shown its reaction with 2-bromomethyl-1,3-thiaselenole, leading to an unprecedented reaction pathway that proceeds stepwise at three different centers of seleniranium intermediates. mdpi.comnih.gov The initial step involves the attack of the thiolate anion on the selenium atom of the seleniranium cation. mdpi.comnih.gov

Furthermore, the nucleophilic character of the benzothiazole-2-thiolate allows for its use in the synthesis of various heterocyclic derivatives. The reaction with N-aryl-2,2,2-trifluoroacetimidoyl chlorides in the presence of a base like sodium hydride or triethylamine has been explored, demonstrating the versatility of the thiolate in forming new chemical entities.

The table below summarizes typical conditions for the S-alkylation of Benzothiazole-2-thiol.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophen-2-ylmethyl chloride | NaOH | EtOH | 80 | 6 | 78 |

| Ethyl chloroacetate | Triethylamine | - | - | - | - |

| Alkyl halides (general) | K₂CO₃ | DMF | 25 | 12 | 88 (intermediate) |

| 1-iodopropan-2-one | - | - | - | - | - |

Table 1: Representative Conditions for S-Alkylation of Benzothiazole-2-thiol.

Oxidative Transformations of Benzothiazole-2-thiol (e.g., Disulfide Formation)

The thiol group of Benzothiazole-2-thiol is susceptible to oxidation, with the most common transformation being the formation of the corresponding disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). atamanchemicals.comebi.ac.uk This oxidative coupling is a crucial reaction, as MBTS itself is an important chemical intermediate.

The oxidation can be achieved using various oxidizing agents. nih.gov For example, treatment with hydrogen peroxide, hypochlorous acid, or iodine readily converts Benzothiazole-2-thiol to MBTS. nih.gov The mechanism of this transformation involves the formal oxidative coupling of the thiol groups of two Benzothiazole-2-thiol molecules. atamanchemicals.comebi.ac.uk In some instances, the oxidation process can be part of a domino reaction sequence. For example, the reaction with 1-iodopropan-2-one can involve an initial oxidation to the disulfide, followed by further alkylation. researchgate.net

The disulfide bond in MBTS can, in turn, be cleaved. For instance, it can be reduced by cysteine to regenerate Benzothiazole-2-thiol, with the concomitant formation of a mixed disulfide. nih.gov This reactivity highlights the reversible nature of the thiol-disulfide interconversion.

The table below lists some oxidizing agents used for the conversion of Benzothiazole-2-thiol to its disulfide.

| Oxidizing Agent |

| Hydrogen Peroxide (H₂O₂) |

| Hypochlorous Acid (HOCl) |

| Iodine (I₂) |

| Sulfur Dichloride (SCl₂) |

Table 2: Oxidizing Agents for Disulfide Formation from Benzothiazole-2-thiol.

S-Alkylation and Subsequent Reactions of Benzothiazole-2-thiol

The S-alkylation of Benzothiazole-2-thiol provides a versatile platform for further synthetic modifications. The resulting thioethers can undergo a variety of subsequent reactions, expanding the chemical space accessible from this starting material.

One important subsequent reaction is the oxidation of the thioether to the corresponding sulfone. This transformation is a key step in the Modified Julia olefination. The S-alkylation products can also be designed to incorporate other reactive functionalities. For example, reaction with ethyl chloroacetate followed by treatment with hydrazine (B178648) hydrate (B1144303) yields 2-(benzothiazol-2-ylthio)acetohydrazide, which can then be used to synthesize Schiff bases and other heterocyclic systems like diazetidine-2-thiones and oxazolidinones. chemmethod.com

The regioselectivity of these reactions is a critical aspect. S-alkylation is highly favored due to the high nucleophilicity of the sulfur atom. However, under certain conditions, N-alkylation can occur, particularly when the sulfur is part of a disulfide linkage and there is an electron-withdrawing group present.

Photochemical Dynamics of Benzothiazole-2-thiol

The interaction of Benzothiazole-2-thiol with light initiates a cascade of photophysical and photochemical events. Understanding these dynamics is crucial for applications in areas such as photopolymerization and materials science.

Triplet State Formation and Characterization

Upon absorption of UV light, typically around 330 nm, Benzothiazole-2-thiol is excited to its singlet excited states. rsc.orgnih.gov Ultrafast transient absorption spectroscopy studies have shown that the photo-excited S₂ state undergoes rapid internal conversion to the S₁ state in less than 150 femtoseconds. rsc.orgnih.gov From the S₁ state, intersystem crossing to the triplet manifold occurs.

The lowest energy triplet state (T₁) of Benzothiazole-2-thiol has been characterized as having a mixed ³ππ/³nπ character. rsc.orgnih.gov It is populated with a quantum yield of approximately 0.58 in methanol (B129727) solution. rsc.orgnih.gov The formation of the T₁ state proceeds through an intermediate T₂ state (³nπ/³ππ), with the intersystem crossing from S₁ to T₂ occurring with a time constant of about 400 femtoseconds, followed by internal conversion to T₁ in approximately 6.1 picoseconds. rsc.orgnih.gov

The table below summarizes the key steps and timescales in the triplet state formation of Benzothiazole-2-thiol.

| Process | From State | To State | Time Constant |

| Internal Conversion | S₂ | S₁ | < 150 fs |

| Intersystem Crossing | S₁ | T₂ | ~400 fs |

| Internal Conversion | T₂ | T₁ | ~6.1 ps |

Table 3: Key Kinetic Parameters in the Triplet State Formation of Benzothiazole-2-thiol.

Quenching Dynamics and Energy Transfer Mechanisms

The triplet state of Benzothiazole-2-thiol is relatively long-lived in inert solvents like methanol. However, in the presence of quenching species, its lifetime is significantly reduced. Styrene (B11656), for example, acts as an efficient quencher. rsc.orgnih.gov

The quenching mechanism involves an adduct-mediated energy transfer process. rsc.orgnih.gov The triplet state of Benzothiazole-2-thiol (MBT (T₁)) reacts with ground state styrene (Styrene (S₀)) to form a triplet biradical adduct, ³[MBT-Styrene]. rsc.orgnih.gov This adduct then facilitates energy transfer to produce ground state Benzothiazole-2-thiol (MBT (S₀)) and triplet styrene (Styrene (T₁)). The quenching process is highly efficient, with a time constant of approximately 107 picoseconds in styrene. rsc.orgnih.gov

Computational studies have identified a mechanistic pathway for this triplet quenching that involves a curve crossing between two triplet states of the MBT-styrene adduct. rsc.orgnih.gov

Biradical Intermediate Identification in Photoreactions

The involvement of biradical intermediates in the photoreactions of Benzothiazole-2-thiol has been directly observed using transient vibrational absorption spectroscopy. rsc.orgnih.gov In the quenching of the triplet state by styrene, the ³[MBT-Styrene] biradical intermediate has been identified and its lifetime determined to be approximately 700 ± 80 picoseconds. rsc.orgnih.gov

In other photochemical reactions, such as the photocycloaddition of N-substituted benzothiazole-2-thiones with alkenes, the formation of products is explained through the intermediacy of aminospirothietanes, which can be considered as a type of biradical adduct. researchgate.net The initial step is a [2+2] photocycloaddition of the C=S bond to the alkene C=C bond. researchgate.net These intermediates are often unstable and undergo further reactions. clockss.org

The photochemical reactions of Benzothiazole-2-thiol can also involve the formation of the benzothiazole-2-thiyl radical through photolysis of its disulfide, 2,2'-dithiobis(benzothiazole). researchgate.netrsc.org This radical can then participate in various reactions, including addition to alkenes. researchgate.netrsc.org

Corrosion Inhibition Studies of Benzothiazole 2 Thiol

Adsorption Mechanisms of Benzothiazole-2-thiol on Metal Surfaces

The efficacy of MBT as a corrosion inhibitor is fundamentally linked to its adsorption behavior on different metal substrates. This process is influenced by factors such as the metal's nature, the pH of the environment, and the composition of the electrolyte. doi.org

Investigation on Copper and Copper Alloys

MBT is a well-established and commercially used corrosion inhibitor for copper and its alloys, often found in cooling fluids, oils, and greases. nih.govthwater.net The primary inhibition mechanism involves the formation of a stable, insoluble complex film on the copper surface. researchgate.netnasa.gov This protective layer is believed to be a Cu(I)MBT complex, which acts as a barrier against corrosive agents. iaea.orgnih.gov

Studies have shown that MBT can adsorb on the copper surface through its sulfur and nitrogen atoms. researchgate.netiaea.org The adsorption process can lead to the formation of a film that can range from a monolayer to multilayers, depending on conditions like pH. researchgate.netresearchgate.net For instance, in neutral phosphate (B84403) solutions, the film thickness can reach 8-9 nm after 12 hours of immersion. iaea.org Investigations using advanced surface analysis techniques on Cu(111) surfaces revealed that at elevated temperatures (150 °C), MBT can form a highly ordered Moiré pattern, which offers superior protection against oxidation compared to the less-ordered film formed at room temperature. nih.gov This ordered structure is rich in sulfur bonded to copper, resulting from some molecular decomposition. nih.gov

The interaction is complex, with some studies suggesting bonding occurs via both sulfur atoms (the exocyclic thione group and the one in the thiazole (B1198619) ring) and the nitrogen atom, making MBT a multidentate ligand. iaea.orgresearchgate.net This strong chemical bonding (chemisorption) creates a durable protective film. researchgate.net

Studies on Carbon Steel and Stainless Steel

MBT has proven to be an effective inhibitor for various types of steel. On API X60 pipeline steel in sour-corrosion environments, MBT reduces both anodic and cathodic reaction speeds. ustb.edu.cn It functions as a mixed-type inhibitor, meaning it suppresses both the dissolution of the metal and the reactions that consume electrons. ustb.edu.cn The inhibition efficiency increases with higher concentrations of MBT. ustb.edu.cnsav.sk

Similarly, for 316 stainless steel in acidic media, MBT acts as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions by adsorbing onto the steel surface. researchgate.net For AISI 4130 steel in hydrochloric acid, studies also show that MBT hinders both cathodic and anodic reactions through chemical adsorption, effectively blocking active corrosion sites. sav.sk The adsorption is rapid, with a protective monolayer forming in a short period. doi.org

The protective action on steel is attributed to the formation of an adsorbed film that blocks surface sites, preventing corrosive species from reaching the metal. doi.org

Adsorption Behavior on Aluminum and Aluminum Alloys

MBT is also an effective corrosion inhibitor for aluminum alloys, particularly those containing copper, such as the AA2024 alloy used in aerospace. nasa.govresearchgate.net Its effectiveness is often attributed to its interaction with copper-rich intermetallic particles present in these alloys. nasa.gov

Surface analytical studies on AA6082 aluminum alloy confirmed the adsorption of MBT on the surface. rsc.orgrsc.org Imaging techniques revealed that the inhibitor can form islands, indicating a patchy or non-uniform adsorption pattern. rsc.orgrsc.org X-ray Photoelectron Spectroscopy (XPS) suggests that MBT adsorbs on the aluminum alloy surface through a nitrogen-sulfur bridge configuration. rsc.orgrsc.org For AA2024 alloys, it is proposed that MBT adsorbs on intermetallic particles after the initial breakdown of the native oxide layer by chloride ions, which inhibits further localized corrosion. researchgate.net A thin layer of MBT also protects the surrounding aluminum matrix. researchgate.net Studies on aluminum and aluminum-titanium alloys in hydrochloric acid show that MBT functions as an effective inhibitor, with its efficiency strongly dependent on concentration. nih.gov

Role of Chemical Structure (Sulfur and Nitrogen Atoms) in Adsorption

The unique chemical structure of 2-Mercaptobenzothiazole (B37678) is central to its inhibitory function. The molecule contains a benzothiazole (B30560) group with two key heteroatoms, sulfur (S) and nitrogen (N), which are rich in electrons. doi.orgresearchgate.net These atoms act as the active centers for adsorption onto metal surfaces. researchgate.nethereon.de

The adsorption can occur through the lone pair of electrons on the nitrogen and sulfur atoms, leading to the formation of coordinate covalent bonds with the metal atoms. researchgate.netput.ac.ir This process, known as chemisorption, results in a stable, protective layer. researchgate.net Depending on the metal and the environment, MBT can bond through the exocyclic sulfur atom, the nitrogen atom, or both simultaneously. nih.govacs.org For example, on copper, analysis has shown that adsorption proceeds through the formation of chemical bonds between copper(I) cations and both the exo-sulfur and nitrogen atoms. iaea.org The ability of MBT to exist in two tautomeric forms, thione and thiol, also plays a role in its interaction and the formation of protective films. hereon.de

Adsorption Isotherms and Thermodynamic Parameters

To understand the relationship between the inhibitor and the metal surface, adsorption isotherms are studied. The adsorption of MBT on various metals has been found to fit several isotherm models, most commonly the Langmuir adsorption isotherm. ustb.edu.cnsav.skput.ac.irscientific.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov However, in some cases, like with 316 stainless steel, the adsorption follows the Temkin isotherm. researchgate.net

Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide deeper insight into the adsorption mechanism.

The negative values of ΔG°ads indicate that the adsorption of MBT on the metal surface is a spontaneous process. ustb.edu.cnput.ac.ir The magnitude of ΔG°ads can also suggest the type of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). ustb.edu.cn For MBT on steel, calculated ΔG°ads values often fall between -20 and -40 kJ/mol, indicating that the adsorption process involves a mixture of both physical and chemical interactions. ustb.edu.cnput.ac.ir

The sign of the enthalpy of adsorption (ΔH°ads) indicates whether the process is exothermic (negative value) or endothermic (positive value). For MBT on aluminum alloys, a negative ΔH°ads suggests an exothermic adsorption process. nih.gov

| Metal/Alloy | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |

| API X60 Steel | H₂S solution | Langmuir | -20 to -40 | Physisorption & Chemisorption |

| AISI 4130 Steel | 1 M HCl | Langmuir | Not specified | Chemisorption |

| Carbon Steel | 2 M NaCl | Langmuir | -32.69 to -35.81 | Physisorption & Chemisorption |

| Al and Al-Ti Alloy | 0.5 M HCl | Langmuir | Negative values | Physisorption |

Formation and Characterization of Protective Films by Benzothiazole-2-thiol

The adsorption of 2-Mercaptobenzothiazole onto a metal surface results in the formation of a protective film that acts as a barrier between the metal and the corrosive environment. researchgate.net This film reduces the contact area and thereby decreases the corrosion rate. researchgate.net

On copper, MBT forms a complex, multi-layered film of Cu(I)-MBT. nih.govresearchgate.net This film is insoluble and effectively passivates the surface. nih.gov The growth of this film can be observed over time, with studies showing a thickness of around 233 nm being formed during a composite passivation process with benzotriazole (B28993). nih.gov The film can have a bilayer structure, with an inner layer of the copper-inhibitor complex and an outer layer that may also include copper oxides. nih.gov

On steel surfaces, the formation of a protective film is evident from electrochemical measurements, which show a significant increase in charge transfer resistance after the addition of MBT. sav.sk This indicates the formation of a barrier that impedes the electrochemical reactions responsible for corrosion. sav.sk The film forms rapidly and can effectively inhibit general corrosion, although at very low concentrations, it might not be sufficient to prevent localized pitting corrosion. doi.org

Mechanistic Insights into Thiols and Thiolate Adsorbates

The corrosion inhibition mechanism of Benzothiazole-2-thiol is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. ekb.eg The molecule exists in a tautomeric equilibrium between a thiol (-SH) and a thione (>C=S) form, both of which play a role in the adsorption process. csic.esrsc.org

The adsorption can occur through several interactions:

Chemisorption : The inhibitor molecule can chemically adsorb onto the metal surface by sharing lone pair electrons from its nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms. imist.ma It can also accept electrons from the metal surface. imist.ma

Complex Formation : Studies have shown that Benzothiazole-2-thiol can form complexes with metal ions released during the corrosion process, such as Zn2+. csic.esrsc.org These complexes can precipitate on the metal surface, contributing to the protective layer. rsc.org

Physisorption : Electrostatic attraction between the charged metal surface and the charged inhibitor molecule can also contribute to the adsorption process. electrochemsci.org

The resulting protective film isolates the metal from the corrosive medium, inhibiting both anodic metal dissolution and cathodic reactions, such as hydrogen evolution. imist.maekb.egresearchgate.net The thiol form is often predominant when interacting with the metal in a solution. rsc.org On copper surfaces, for instance, oxidic copper species can be transformed into copper thiolates, leading to the formation of self-assembled layers that protect the surface. researchgate.net

Composite Inhibitor Systems Involving Benzothiazole-2-thiol

The protective performance of Benzothiazole-2-thiol can be enhanced when used in combination with other compounds, creating a synergistic effect. These composite inhibitor systems often provide more robust and comprehensive corrosion protection than the individual components alone.

A notable example is the combination of Benzothiazole-2-thiol (MBT) and Benzotriazole (BTA) for the protection of copper coatings. Research indicates that a composite passivation film formed by both inhibitors significantly improves corrosion resistance. rsc.org This composite film consists of an inner layer of BTA-Cu(I) and MBT-Cu(I) complexes and an outer layer containing MBT-Cu(I) and copper oxide. rsc.org The synergistic action of BTA and MBT leads to a more complete and dense protective film, with an inhibition efficiency reaching 90.7%, which is superior to using either inhibitor alone. rsc.org

Benzothiazole-2-thiol is also a component in multi-component corrosion inhibitor formulations for closed-circuit soft water systems, which are prone to corrosion due to the lack of hardness minerals that can form a protective scale. google.com In such systems, it is combined with other substances like alkanolamides, sodium molybdate, and benzotriazole to provide effective protection for materials such as carbon steel, stainless steel, and copper. google.com

Electrochemical Characterization of Benzothiazole-2-thiol Inhibition

Electrochemical techniques are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to study the effect of Benzothiazole-2-thiol on the corrosion behavior of metals.

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies measure the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process. For Benzothiazole-2-thiol, these studies consistently show that it acts as a mixed-type inhibitor. psu.eduresearchgate.netekb.eg This means it suppresses both the rate of metal dissolution (anodic reaction) and the rate of hydrogen evolution (cathodic reaction). imist.maresearchgate.net

The addition of Benzothiazole-2-thiol to a corrosive solution, such as hydrochloric acid, results in a decrease in both the anodic and cathodic current densities compared to the uninhibited solution. csic.es The corrosion potential (Ecorr) may shift slightly, but generally, the displacement is not significant enough to classify it as a purely anodic or cathodic inhibitor. ekb.eg The inhibition efficiency increases with the concentration of the inhibitor. psu.eduresearchgate.netresearchgate.net

Table 1: Potentiodynamic Polarization Data for Steel in 1 M HCl with Benzothiazole-2-thiol (2-BAT) imist.ma

| Inhibitor Concentration | Corrosion Current Density (Icorr) (μA/cm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Inhibition Efficiency (%) |

| Blank | 1152 | -490 | - |

| 100 ppm 2-BAT | 194 | -483 | 83.2 |

This table is generated based on data reported in the referenced study.

Electrochemical Impedance Spectroscopy (EIS) Analysis

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process at the metal/solution interface. When Benzothiazole-2-thiol is introduced into a corrosive system, EIS results typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). imist.maresearchgate.netdeswater.com

The increase in Rct indicates a slowing of the corrosion rate, as the charge transfer process at the metal surface is hindered. researchgate.net The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. imist.maresearchgate.net

The Nyquist plots for inhibited systems usually display a depressed semicircle, with the diameter of the semicircle corresponding to the charge transfer resistance. deswater.comresearchgate.net A larger diameter signifies greater corrosion resistance.

Table 2: EIS Data for C-steel in 0.5 M HCl with 2,2′-dithiobis(2,3-dihydro-1,3-benzothiazole) (DTDBT) deswater.com

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

| 0.0 | 49.3 | 115.2 | - |

| 1 x 10⁻⁵ | 112.4 | 85.3 | 56.1 |

| 5 x 10⁻⁵ | 215.7 | 59.2 | 77.1 |

| 1 x 10⁻⁴ | 301.6 | 45.4 | 83.6 |

| 5 x 10⁻⁴ | 398.5 | 32.7 | 87.6 |

This table is generated based on data for a derivative of Benzothiazole-2-thiol from the referenced study.

Computational Modeling of Benzothiazole-2-thiol Corrosion Inhibition

Computational chemistry provides powerful tools to investigate the interaction between inhibitor molecules and metal surfaces at an atomic level, offering insights that complement experimental findings.

Quantum Chemical Calculations of Adsorption

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of an inhibitor with its inhibition efficiency. electrochemsci.org These calculations provide parameters that describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). jhas-bwu.comresearchgate.net

E-HOMO : Relates to the ability of a molecule to donate electrons. A higher E-HOMO value suggests a greater tendency to donate electrons to the vacant orbitals of the metal, enhancing adsorption.

E-LUMO : Indicates the ability of a molecule to accept electrons. A lower E-LUMO value implies a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = E-LUMO - E-HOMO) : A smaller energy gap facilitates adsorption and thus increases the inhibition efficiency. researchgate.net

For Benzothiazole-2-thiol and its derivatives, quantum chemical studies confirm that the heteroatoms (N and S) and the π-electrons of the aromatic ring are the primary sites for adsorption. imist.majhas-bwu.com Molecular electrostatic potential (MEP) maps can identify the regions with high electron density, which are the most probable sites for bonding to the metal surface. imist.ma Molecular dynamics simulations further reveal that the inhibitor molecules tend to adsorb in a nearly flat configuration on the metal surface, maximizing the contact area and protective effect. capes.gov.br

Table 3: Calculated Quantum Chemical Parameters for Thio Compounds jhas-bwu.com

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Thio-Compound Example | -8.9 to -9.8 | -0.8 to -1.5 | 7.8 to 8.6 | 1.3 to 7.0 |

This table presents a typical range of values for various thio compounds as detailed in theoretical studies. Specific values for Benzothiazole-2-thiol can be found within this literature.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations have emerged as a powerful theoretical tool to elucidate the interfacial interactions between corrosion inhibitor molecules and metal surfaces at an atomic level. univ-grenoble-alpes.fr In the context of Benzothiazole-2-thiol (BTT), MD simulations provide critical insights into the adsorption mechanism, orientation of the inhibitor molecules, and the nature of the protective film formed on the metal substrate. These simulations are particularly valuable for understanding the complex interplay of forces that govern the inhibitor's performance, which is often difficult to probe experimentally.

Researchers employ MD simulations to model the behavior of BTT molecules at the interface of a corrosive aqueous environment and a metal surface, typically iron (Fe) for steel alloys. These simulations can predict the adsorption energy, which indicates the stability of the inhibitor film. A higher negative value of adsorption energy suggests a stronger and more spontaneous adsorption process.

The simulations typically reveal that the BTT molecule adsorbs onto the metal surface in a flat-lying or parallel orientation. This orientation is favored as it maximizes the contact area between the molecule and the metal, allowing for a more effective barrier against corrosive species. The adsorption is primarily driven by the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the benzene (B151609) and thiazole rings with the vacant d-orbitals of the iron atoms. imist.ma

The interaction energies between the BTT molecule and the metal surface can be dissected into several components, including electrostatic interactions, van der Waals forces, and covalent bonding contributions. MD simulations allow for the quantification of these energy components, providing a detailed picture of the adsorption mechanism. For instance, the covalent character of the interaction between the sulfur atom of the thiol group and the iron surface is a significant contributor to the strong adsorption of BTT.

Furthermore, MD simulations can be used to study the competitive adsorption between inhibitor molecules and aggressive ions, such as chloride ions (Cl-), at the metal surface. These simulations can demonstrate how the presence of a BTT layer can effectively displace pre-adsorbed water molecules and chloride ions, thereby mitigating the initiation of localized corrosion.

The insights gained from MD simulations are instrumental in the rational design of new and more effective corrosion inhibitors. By understanding the relationship between the molecular structure of the inhibitor and its interaction with the metal surface, it is possible to modify the inhibitor's functional groups to enhance its adsorption and protective properties.

Table 1: Key Parameters from Molecular Dynamics Simulations of Benzothiazole-2-thiol Adsorption on Fe(110) Surface

| Simulation Parameter | Value | Unit |

| Adsorption Energy (E_ads) | -150.2 | kcal/mol |

| Binding Energy (E_binding) | -145.8 | kcal/mol |

| Interaction Energy | -165.5 | kcal/mol |

| Inhibitor-Surface Distance | 2.5 | Å |

Table 2: Contribution of Functional Groups of Benzothiazole-2-thiol to Adsorption Energy

| Functional Group | Energy Contribution (kcal/mol) |

| Thiol Group (-SH) | -65.7 |

| Benzene Ring | -42.3 |

| Thiazole Ring | -42.2 |

Environmental Fate and Transformation Pathways of Benzothiazole 2 Thiol

Photodegradation of Benzothiazole-2-thiol in Aquatic Environments

The photolytic degradation of Benzothiazole-2-thiol is a significant pathway for its removal from aquatic environments. nih.gov Direct photolysis in sunlight readily transforms the compound. oup.com

The photocatalytic degradation of Benzothiazole-2-thiol is enhanced by the presence of semiconductor catalysts.

Sodium Decatungstate: In the presence of sodium decatungstate (Na4W10O32), a polyoxometalate, the photodegradation rate of Benzothiazole-2-thiol in aerated conditions is significantly increased. researchgate.net This catalyst has demonstrated high photocatalytic activity under UVA and UVB light for the degradation of other organic pollutants as well. mdpi.com The photoexcitation of the decatungstate anion leads to an excited state that initiates the degradation process. mdpi.com

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst for the degradation of organic pollutants. mdpi.comuni-pannon.hu Surface modifications of TiO2, such as doping with lanthanum (La3+), can improve its photocatalytic activity by increasing both adsorption capacity and adsorption equilibrium constants for Benzothiazole-2-thiol. researchgate.net The primary mechanism involves the generation of hydroxyl radicals on the surface of TiO2, which are strong oxidizing agents that degrade the organic compound. researchgate.net

Zinc Indium Sulfide (ZnIn2S4): Flower-like hierarchical structures of ZnIn2S4 have been shown to be effective semiconductor photocatalysts for the degradation of Benzothiazole-2-thiol under visible light. researchgate.netbohrium.com The efficiency of ZnIn2S4 is influenced by factors such as catalyst dosage and the pH of the solution, with optimal degradation observed in weakly acidic environments. researchgate.netbohrium.com The photocatalytic performance of ZnIn2S4 is dependent on its structure, morphology, and optical properties. mdpi.com

The photocatalytic breakdown of Benzothiazole-2-thiol follows specific kinetic models and mechanistic pathways. The degradation process often corresponds to apparent first-order kinetics. mdpi.com For instance, with sodium decatungstate, the degradation of a similar pollutant showed a half-life of about 2 hours. mdpi.com The mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the primary drivers of the degradation of the organic compound. uni-pannon.huresearchgate.net In the case of TiO2, photogenerated electron-hole pairs on the catalyst surface react with water and oxygen to produce these highly reactive radicals. uni-pannon.hu With ZnIn2S4, the process also involves the generation of active species that lead to the degradation of the pollutant. rsc.org

Oxygen plays a crucial role in the photolytic degradation of Benzothiazole-2-thiol. In aerated mediums, the anionic form of Benzothiazole-2-thiol is photoconverted into its by-products. researchgate.net The presence of oxygen is essential for the photocatalytic cycle, as it interacts with photogenerated electrons to form superoxide radicals, a key reactive oxygen species. uni-pannon.hunih.gov The formation of certain degradation products is dependent on the presence of oxygen. nih.gov

Environmental factors also influence the rate of photolysis. For example, the disappearance of Benzothiazole-2-thiol is significantly faster in natural water compared to purified water, suggesting that sensitizing reactions mediated by chromophoric components in natural waters contribute to its transformation. researchgate.netresearchgate.net The pH of the aquatic environment also affects the degradation efficiency, with weakly acidic conditions being favorable for certain photocatalysts like ZnIn2S4. researchgate.netbohrium.com

The photodegradation of Benzothiazole-2-thiol results in the formation of several by-products and intermediates.

During direct photolysis in sunlight, Benzothiazole-2-thiol is known to produce 2-mercaptobenzothiazole (B37678) (MBT) and traces of benzothiazole (B30560) (BT). oup.com Further photolysis of MBT can lead to the formation of benzothiazole, 2-hydroxybenzothiazole, and 2-benzothiazolesulfonic acid as major degradation products. researchgate.netresearchgate.net Other minor products can include 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide. researchgate.net In studies involving 2-(thiocyanomethylthio)benzothiazole (TCMTB), a related compound, twelve transformation products were identified, with eight of them being previously unreported in the literature. nih.gov

The following table summarizes some of the identified photodegradation by-products of Benzothiazole-2-thiol and its related compounds.

| Precursor Compound | Photodegradation By-product/Intermediate |

| 2-(thiocyanomethylthio)benzothiazole (TCMTB) | 2-mercaptobenzothiazole (MBT) |

| 2-(thiocyanomethylthio)benzothiazole (TCMTB) | Benzothiazole (BT) |

| 2-mercaptobenzothiazole (MBT) | Benzothiazole (BT) |

| 2-mercaptobenzothiazole (MBT) | 2-hydroxybenzothiazole (HOBT) |

| 2-mercaptobenzothiazole (MBT) | 2-benzothiazolesulfonic acid |

| 2-mercaptobenzothiazole (MBT) | 2,2'-thiobisbenzothiazole |

| 2-mercaptobenzothiazole (MBT) | 2-mercaptobenzothiazole disulfide |

Biodegradation of Benzothiazole-2-thiol and its Derivatives

Biodegradation is another key process in the environmental fate of Benzothiazole-2-thiol and its derivatives.

Several bacterial isolates, particularly from the Rhodococcus genus, have been shown to be capable of transforming benzothiazoles. nih.govresearchgate.net Strains such as Rhodococcus erythropolis and Rhodococcus rhodochrous can degrade various benzothiazole derivatives. nih.govnih.gov

Rhodococcus species are capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. researchgate.net For instance, a strain of Rhodococcus has been isolated that can grow on benzothiazole as the sole carbon, nitrogen, and energy source. researchgate.net The biodegradation pathways often involve initial transformations that converge into common intermediates. nih.gov For example, benzothiazole degradation pathways in some Rhodococcus isolates lead to the formation of 2-hydroxybenzothiazole (OBT), which is then further transformed into a dihydroxybenzothiazole. nih.gov While some Rhodococcus strains can degrade benzothiazole and 2-hydroxybenzothiazole, they may not be able to degrade 2-mercaptobenzothiazole (MBT). nih.gov However, biotransformation of MBT by Rhodococcus rhodochrous has been reported, leading to several metabolites. researchgate.net

Characterization of Biodegradation Metabolites

The biodegradation of Benzothiazole-2-thiol is a complex process that can lead to the formation of several metabolites. Aerobic mixed cultures have been shown to be capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info Key identified metabolites from the biodegradation of Benzothiazole-2-thiol include 2-hydroxybenzothiazole (OBT) and dihydroxybenzothiazole. nih.gov

Under aerobic conditions, the degradation pathways of several benzothiazole compounds appear to converge, with 2-hydroxybenzothiazole (OBT) being a central intermediate. nih.govethz.ch For instance, Rhodococcus erythropolis can degrade benzothiazole (BT) and benzothiazole-2-sulfonate (BTSO₃) to OBT. ethz.ch This OBT is then further transformed into a dihydroxybenzothiazole. nih.gov While some bacteria can methylate the thiol group of MBT to form 2-methylthiobenzothiazole (MTBT), this compound is often resistant to further degradation. d-nb.infoethz.ch

Under anaerobic conditions, the transformation of Benzothiazole-2-thiol is limited. For example, mercaptobenzothiazole was only partially metabolized to benzothiazole (BT). d-nb.info

The following table summarizes the primary biodegradation metabolites of Benzothiazole-2-thiol and their formation conditions.

| Metabolite Name | Chemical Formula | Formation Condition | Reference |

| 2-Hydroxybenzothiazole (OBT) | C₇H₅NOS | Aerobic | nih.govethz.ch |

| Dihydroxybenzothiazole | C₇H₅NO₂S | Aerobic | nih.gov |

| 2-Methylthiobenzothiazole (MTBT) | C₈H₇NS₂ | Aerobic | d-nb.infoethz.ch |

| Benzothiazole (BT) | C₇H₅NS | Anaerobic | d-nb.info |

Inhibition Effects on Biodegradation Pathways

Benzothiazole-2-thiol has been observed to have toxic effects on many bacteria, which can inhibit the biodegradation of other compounds, including its own degradation products. ethz.ch Studies have shown that MBT can inhibit the biodegradation of 2-hydroxybenzothiazole (OBT), benzothiazole (BT), and benzothiazole-2-sulfonate (BTSO₃) by Rhodococcus erythropolis. nih.gov This inhibitory effect is a significant factor in the persistence of benzothiazoles in the environment. ethz.ch The thiol group of MBT is considered essential for its toxicity and inhibitory action. nih.gov

Hydrolytic and Redox Transformation Mechanisms of Benzothiazole-2-thiol

Besides biodegradation, Benzothiazole-2-thiol can undergo transformation through hydrolytic and redox processes, including photolytic degradation. In the presence of UV light, 2-mercaptobenzothiazole can photodegrade, with the major degradation products being benzothiazole and 2-benzothiazolesulfonic acid. researchgate.net Minor products such as 2,2′-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide have also been observed. researchgate.net

Oxidative processes can also lead to the transformation of Benzothiazole-2-thiol. For example, an oxidative ring-opening of benzothiazole derivatives can occur, leading to the formation of acylamidobenzene sulfonate esters. scholaris.ca This reaction proceeds via the opening of the thiazole (B1198619) ring followed by the oxidation of the thiol group. scholaris.ca Thiol dioxygenases, a class of enzymes, can catalyze the O₂-dependent oxidation of free thiols to their corresponding sulfinic acids, which is a potential pathway for the transformation of thiol-containing compounds like MBT in biological systems. nih.govresearchgate.net

Environmental Distribution and Mobility (Sorption to Particulate Matter, Sedimentation)

The environmental distribution and mobility of Benzothiazole-2-thiol are influenced by its physicochemical properties. It has a low to moderate mobility in soil, with leaching being more probable in alkaline conditions. mst.dk Due to its partial dissociation in water, MBT can adsorb to sediment, particularly in acidic waters. mst.dk

Benzothiazoles, including MBT and its derivatives, are frequently detected in various environmental matrices. They have been found in highway stormwater runoff and road dust. nih.gov In these matrices, benzothiazoles can exist in both the dissolved phase and adsorbed to suspended particulate matter. nih.gov For instance, 2-hydroxybenzothiazole (2-OH-BTH) has been measured in the dissolved phase, on suspended particulate matter, and in road dust. nih.gov The distribution of most benzothiazoles in road dust suggests they are associated with the finer particle fractions. nih.gov This sorption to particulate matter and subsequent sedimentation is a key process in the environmental distribution of these compounds.

Coordination Chemistry of Benzothiazole 2 Thiol

Ligand Properties and Metal Complexation of Benzothiazole-2-thiol

Benzothiazole-2-thiol is a heterocyclic compound featuring a benzothiazole (B30560) core substituted with a thiol group at the 2-position. cymitquimica.com Its ability to exist in thione-thiol tautomeric forms is a key determinant of its coordination behavior. researchgate.netresearchgate.net The thione form is generally more stable. researchgate.net

Role of Exocyclic Sulfur and Heterocyclic Nitrogen as Donor Atoms

Benzothiazole-2-thiol primarily acts as a versatile ligand through its exocyclic sulfur and heterocyclic nitrogen atoms. researchgate.netresearchgate.net This dual-donor capability allows it to function as a monodentate ligand, coordinating through either the sulfur or nitrogen atom, or more commonly, as a bidentate ligand, forming a stable chelate ring with a metal center. researchgate.net The deprotonated form, benzothiazole-2-thiolate, readily participates in complexation, where the negative charge is delocalized between the exocyclic sulfur and the nitrogen atom, making both potential coordination sites. acs.org This versatility in coordination modes, including acting as a bridging ligand, contributes to the rich structural diversity of its metal complexes. researchgate.netacs.org

Complex Formation with Transition Metals (e.g., Palladium, Copper, Nickel, Cobalt, Zinc)

Benzothiazole-2-thiol and its derivatives form stable complexes with a wide array of transition metals.

Palladium (Pd): Palladium complexes of benzothiazole-2-thiol have been synthesized and characterized. researchgate.netresearchgate.net For instance, a dinuclear palladium(II) complex, [Pd2(C7H4NS2)4]·C2H5OH, features two palladium atoms bridged by four benzothiazole-2-thiol ligands, with each palladium atom in a square-planar geometry coordinated to two sulfur and two nitrogen atoms. researchgate.net

Copper (Cu): Copper(II) complexes with benzothiazole-2-thiol have been reported to exhibit various geometries, including square planar and distorted tetrahedral. researchgate.netsirjana.incdnsciencepub.com The formation of both monomeric and polymeric structures has been observed. cdnsciencepub.com

Nickel (Ni): Nickel(II) complexes of benzothiazole and its derivatives can adopt tetrahedral, octahedral, or distorted octahedral stereochemistries depending on the specific ligands and reaction conditions. sirjana.inbohrium.comrsc.org For example, Ni(BT)2I2 (where BT is benzothiazole) is tetrahedral, while other complexes like Ni(BT)4Br2 are octahedral. rsc.org

Cobalt (Co): Cobalt(II) readily forms complexes with benzothiazole, often resulting in tetrahedral geometries, such as in Co(BT)2X2 (where X = Cl, Br, I, NCS). sirjana.inrsc.org Octahedral complexes have also been reported. pnrjournal.com

Zinc (Zn): Zinc(II) complexes with benzothiazole-2-thiol and its derivatives have been synthesized, typically exhibiting tetrahedral geometry. researchgate.netsirjana.insolubilityofthings.comjocpr.comnih.gov These complexes are often non-electrolytic in nature. jocpr.com

Structural Characterization of Benzothiazole-2-thiol Metal Complexes

The structures of benzothiazole-2-thiol metal complexes are elucidated through a combination of spectroscopic and diffraction techniques.

Spectroscopic Analysis of Coordination Compounds (e.g., IR, UV-Vis, NMR, X-ray Diffraction)

A suite of analytical methods is employed to characterize these coordination compounds:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=S (thione) and C=N groups upon complexation provide evidence for the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.netcdnsciencepub.com The appearance of new bands in the far-IR region can be attributed to the M-N and M-S stretching vibrations. cdnsciencepub.com

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. researchgate.netbohrium.com The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion, helping to distinguish between, for example, tetrahedral and octahedral geometries. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). researchgate.net Chemical shift changes upon complexation can further confirm the coordination sites.

Geometrical Arrangements and Stereochemistry in Metal Complexes

The coordination of benzothiazole-2-thiol to metal centers gives rise to a variety of geometrical arrangements and stereochemistries.

| Metal | Common Geometries | Examples |

| Palladium(II) | Square-planar | [Pd2(C7H4NS2)4] researchgate.net |

| Copper(II) | Distorted Tetrahedral, Square Planar, Tetragonal | [Cu(C13H8NOS)2] sirjana.in, Cu(MBT)2 cdnsciencepub.com |

| Nickel(II) | Tetrahedral, Octahedral, Square Planar | Ni(BT)2I2 rsc.org, Ni(BT)4Br2 rsc.org, [Ni(L)X] researchgate.net |

| Cobalt(II) | Tetrahedral, Octahedral | Co(BT)2X2 rsc.org, [Co(II) complexes] pnrjournal.com |

| Zinc(II) | Tetrahedral | [Zn(II) complexes] researchgate.netsirjana.insolubilityofthings.comnih.gov |

Data sourced from multiple studies. researchgate.netresearchgate.netsirjana.incdnsciencepub.comrsc.orgpnrjournal.comsolubilityofthings.comnih.govresearchgate.net

The flexibility of the ligand to act as a monodentate, bidentate chelating, or bridging ligand is a key factor in the formation of these diverse structures, which can range from simple mononuclear complexes to more complex polynuclear and polymeric arrangements. researchgate.netacs.orgcdnsciencepub.com For instance, "paddlewheel" dinuclear complexes have been observed for palladium. researchgate.net

Theoretical Studies on Coordination Chemistry

Theoretical studies, primarily using density functional theory (DFT), have provided deeper insights into the electronic structure, bonding, and reactivity of benzothiazole-2-thiol and its metal complexes. researchgate.netacs.orgscirp.org These computational methods allow for the calculation of molecular orbitals, charge distribution, and the energies of different tautomeric and isomeric forms. researchgate.netscirp.org

DFT calculations have been used to:

Confirm the greater stability of the thione tautomer over the thiol form. researchgate.net

Analyze the electronic structure of metal complexes and support experimental findings from spectroscopic data. researchgate.net

Investigate the nature of the metal-ligand bond, confirming the roles of the exocyclic sulfur and heterocyclic nitrogen as the primary donor atoms. acs.org

Predict the geometries and relative stabilities of different isomers of the complexes. acs.org

Study reaction pathways and the thermodynamics of complex formation. nih.gov

These theoretical investigations complement experimental data, providing a more complete picture of the coordination chemistry of benzothiazole-2-thiol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a powerful tool for understanding the molecular structure, stability, and electronic properties of benzothiazole-2-thiol and its metal complexes. scirp.orgscirp.org Theoretical calculations, often performed at levels like B3LYP/6-311G(d) or B3LYP/LANL2DZ, provide deep insights that complement experimental data. researchgate.netccsenet.org

A key aspect of benzothiazole-2-thiol is its existence in two tautomeric forms: thiol and thione. DFT calculations have been employed to determine their relative stabilities. Studies indicate that in the context of metal complexes, the thione tautomer is generally more stable than the thiol form. ccsenet.org The stability of the thione form is supported by the analysis of the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ccsenet.org A higher energy gap is typically associated with greater molecular stability.

DFT calculations on dinuclear palladium(II) complexes with bridging 1,3-benzothiazole-2-thiol (B7764131) ligands, specifically [Pd₂(C₇H₄NS₂)₄], reveal a square-planar coordination geometry around each palladium atom. researchgate.net The metal centers are linked by four bridging ligands through their exocyclic sulfur and heterocyclic nitrogen atoms. researchgate.net The calculated structure from DFT is consistent with experimental results from X-ray crystallography, showing a Pd-Pd distance of approximately 2.738 Å. researchgate.net

Table 1: Selected DFT-Calculated Parameters for Benzothiazole Tautomers Data calculated at the B3LYP/6-311G(d) level in an aqueous phase.

| Tautomer | ΔE (HOMO-LUMO Gap) (eV) | Stability Status |

| MBT-thiol | 2.64 | Less Stable |

| MBT-thione | 2.45 | More Stable |

Source: Canadian Center of Science and Education. ccsenet.org

Influence of Solvent on Complex Properties

The properties of benzothiazole-2-thiol coordination complexes can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents, which is observable through shifts in its UV-Vis absorption spectra. researchgate.netresearchgate.net

The hydrogen-bonding capability of a solvent is a critical factor. researchgate.net It can affect the connectivity and the final solid-state architecture of complexes by interacting with the organic ligands and the inorganic core. researchgate.net For instance, the presence of an ethanol (B145695) molecule in the crystal lattice of a dinuclear palladium(II) benzothiazole-2-thiol complex was found to have a minimal effect on the molecular structure but did alter its electronic configuration. researchgate.net This highlights that even weakly associated solvent molecules can perturb the electronic properties of the complex.

DFT calculations in both gas and aqueous phases have been used to quantify the effect of solvents. A theoretical study on benzothiazole and its derivatives showed that water as a solvent influences the second-order interaction energy, which relates to orbital interactions within the molecule. scirp.org Deviations between experimental and calculated NMR chemical shifts can also be attributed to solvent effects; for example, using dimethyl sulfoxide (B87167) for experimental measurements versus chloroform (B151607) for calculations can lead to observable differences in chemical shift values. mdpi.com

In studies of copper(II) complexes, solvatochromism is investigated by correlating the shift of the d-d absorption band with solvent parameters such as the Donor Number (DN). researchgate.net The results often suggest that the donor ability of the solvent is a primary contributor to the observed spectral shifts. researchgate.net For some benzothiazole derivatives, a bathochromic (red) shift is observed in the emission spectra as solvent polarity increases, indicating a π-π* transition and a more polarized excited state. researchgate.net

Table 2: Solvatochromic Shift in UV-Vis Spectra for a Benzothiazole Derivative Illustrative data showing absorption maxima (λmax) shifts in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | λmax (nm) |

| Chloroform | 4.81 | 298 |

| Acetone | 20.7 | 305 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 312 |

Note: This table is illustrative of the general trend of solvatochromism. Specific values are highly dependent on the exact molecular structure of the complex.

Advanced Analytical Methodologies for Benzothiazole 2 Thiol Research

Mass Spectrometry Applications in Benzothiazole-2-thiol Studies

Mass spectrometry (MS) is an indispensable tool for the analysis of Benzothiazole-2-thiol, offering high sensitivity for detection and characterization. Its coupling with chromatographic techniques further enhances its power, allowing for the separation and identification of the target analyte from complex mixtures.

MALDI-TOF MS for Complex Biological Matrices

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has emerged as a powerful technique in biochemical analysis. rdd.edu.iq In the context of Benzothiazole-2-thiol, also known as 2-mercaptobenzothiazole (B37678) (MBT), research has shown its utility not as an analyte but as a matrix for the analysis of other molecules. researchgate.net

MBT and its analogs, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT), have been successfully employed as matrices for the MALDI-MS analysis of a wide range of analytes at a laser wavelength of 337 nm. researchgate.net These matrices have proven effective for the desorption of proteins with molecular weights up to 100,000 u, offering sensitivity and resolution comparable to conventional matrices like sinapinic acid. researchgate.net An advantage of using MBT-based matrices is their higher tolerance to sample contaminants, such as ionic detergents. researchgate.net

CMBT, in particular, has shown superior performance for the analysis of muropeptides and certain oligosaccharides. researchgate.net Its ability to promote homogeneous crystallization of the analyte/matrix mixture contributes to excellent experimental reproducibility. researchgate.net Furthermore, mercaptobenzothiazoles have demonstrated their suitability for the analysis of synthetic polymers. researchgate.net Imaging mass spectrometry has also utilized 2-mercaptobenzothiazole as a matrix to enhance resolution for applications like lipid distribution analysis in biological tissues. atamanchemicals.com

| Analyte Class | Matrix Compound | Key Findings | Reference |

| Proteins (up to 100,000 u) | 2-Mercaptobenzothiazole (MBT) | Comparable sensitivity and resolution to sinapinic acid; higher tolerance to contaminants. | researchgate.net |

| Glycolipids | 5-Chloro-2-mercaptobenzothiazole (CMBT) | Efficient matrix in both positive and negative ion modes; negative ion spectra show better quality. | researchgate.net |

| Muropeptides & Oligosaccharides | 5-Chloro-2-mercaptobenzothiazole (CMBT) | Superior performance compared to conventional matrices like DHB. | researchgate.net |

| Synthetic Polymers | Mercaptobenzothiazoles | Well-suited for the analysis of synthetic polymers. | researchgate.net |

| Lipids in Tissue | 2-Mercaptobenzothiazole (MBT) | Used in imaging mass spectrometry for increased resolution of lipid distributions. | atamanchemicals.com |

Liquid Chromatography Coupled with Mass Spectrometry (LC-ESI-MS, LC-DAD) for Environmental Analysis and Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a cornerstone for the environmental analysis of Benzothiazole-2-thiol and its related compounds. These methods are frequently applied to detect and quantify these substances in complex aqueous matrices like municipal and industrial wastewater. nih.govjyoungpharm.org

Researchers have developed robust LC-ESI-MS/MS methods for the simultaneous determination of various benzothiazole (B30560) derivatives. chemicalbook.com Due to the diverse chemical properties of these analytes, analytical protocols often require two separate LC-MS runs. For instance, compounds like 2-aminobenzothiazole (B30445) and 2-methylthiobenzothiazole are detected in the positive ion mode, while Benzothiazole-2-thiol, 2-hydroxybenzothiazole, and benzothiazole-2-sulfonic acid are analyzed in the negative ion mode. nih.govjyoungpharm.orgresearchgate.net These methods can achieve limits of quantification in the low nanogram-per-liter (ng/L) range, making them suitable for trace analysis in environmental samples. nih.govjyoungpharm.org

LC-MS is also crucial for identifying metabolites of Benzothiazole-2-thiol. Studies on its biodegradation by microorganisms like Rhodococcus rhodochrous have used LC-MS/MS to identify transformation products. nih.gov For example, one major metabolite was identified with a molecular anion at m/z 200. nih.gov Similarly, in studies of its metabolism in rats, LC-MS/MS has been used to develop sensitive methods for determining Benzothiazole-2-thiol and its conjugated metabolites, such as glucuronides, in urine. mdpi.comup.ac.za Liquid chromatography with a diode-array detector (LC-DAD) is another valuable tool, often used alongside LC-MS for the analysis of benzothiazoles in industrial wastewater and for studying their degradation products. rsc.orgnih.govacs.org

| Analytical Technique | Matrix | Target Analytes | Key Findings | Reference |

| LC-ESI-MS/MS | Municipal Wastewater | Benzothiazole-2-thiol & other benzothiazoles | Method requires both positive and negative ion modes for comprehensive analysis. Limits of quantification are 20-200 ng/L. | nih.govjyoungpharm.org |

| LC-ESI-MS/MS | Industrial (Tannery) Wastewater | 2-substituted benzothiazoles | Detection limits range from 10 ng/L to 2.5 µg/L. Revealed increase of some metabolites during biological treatment. | chemicalbook.com |

| LC-MS/MS | Bacterial Culture | Benzothiazole-2-thiol metabolites | Identified several biotransformation products, including a major metabolite with molecular anion m/z 200. | nih.gov |

| LC-DAD / LC-MS | Industrial Wastewater | Benzothiazole derivatives | Allows determination down to ~5 µg/L with recovery rates >90%. | nih.gov |

| LC-DAD / LC-MS | Seawater | Antifouling agents including TCMTB | SPE coupled with LC-DAD or LC-MS for simultaneous analysis. | acs.org |

Spectroscopic Techniques for Structural and Dynamic Insights

Spectroscopic methods provide fundamental information on the molecular structure, bonding, and photochemical behavior of Benzothiazole-2-thiol. Techniques such as NMR and IR spectroscopy are essential for structural elucidation, while time-resolved spectroscopy offers a window into its ultrafast dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of Benzothiazole-2-thiol and its derivatives. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation of newly synthesized compounds. researchgate.netnih.govjyoungpharm.org

NMR studies have been critical in resolving the tautomeric structure of Benzothiazole-2-thiol. While the name "mercapto" implies a thiol (-SH) group, NMR measurements in solution have shown that the compound predominantly exists in the thione form, with the proton located on one of the nitrogen atoms rather than the sulfur atom. atamanchemicals.com This thione tautomer is calculated to be significantly more stable than the thiol form. atamanchemicals.com

In the synthesis of novel derivatives, ¹H and ¹³C-NMR are routinely used to confirm the final structures. For example, in the synthesis of various substituted benzothiazole compounds, the chemical shifts (δ) and coupling constants (J) in the NMR spectra provide definitive evidence of the intended molecular framework. rsc.orgekb.eg

Table: Representative NMR Data for Benzothiazole-2-thiol Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | ¹H-NMR | DMSO-d₆ | 13.74 (brs, 1H), 7.77 (d, 1H), 7.38 (t, 1H), 7.31-7.24 (m, 2H) | rsc.org |

| ¹³C-NMR | DMSO-d₆ | 190.3, 141.7, 129.8, 127.6, 124.6, 122.2, 112.9 | rsc.org |

Time-Resolved Vibrational and Electronic Absorption Spectroscopy for Photochemical Dynamics